(Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methylbenzofuran-3(2H)-one
Description
This compound is a benzofuran-3(2H)-one derivative characterized by a Z-configured benzylidene moiety at position 2, a hydroxyl group at position 6, and a 4-(2-hydroxyethyl)piperazinyl-methyl substitution at position 5. The methyl group at position 4 stabilizes the benzofuran core, a structural feature common in bioactive molecules targeting kinases or neurotransmitter receptors .
Properties
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-methyl-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-16-12-19(29)18(15-27-8-6-26(7-9-27)10-11-28)25-23(16)24(30)22(33-25)14-17-4-5-20(31-2)21(13-17)32-3/h4-5,12-14,28-29H,6-11,15H2,1-3H3/b22-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOFIMMYCMHGSU-HMAPJEAMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2)CN4CCN(CC4)CCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2)CN4CCN(CC4)CCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methylbenzofuran-3(2H)-one is a complex derivative of benzofuran, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes:
- A benzofuran core, which is associated with various biological activities.
- Dimethoxy and hydroxy groups that enhance its reactivity and biological interactions.
- A piperazine moiety that may influence its pharmacokinetic properties.
Anticancer Activity
Research indicates that benzofuran derivatives exhibit significant anticancer properties. The compound has shown promise in inducing apoptosis in various cancer cell lines. In a study involving K562 human leukemia cells, derivatives similar to this compound were found to induce apoptosis through mitochondrial pathways, increasing the activity of caspases 3 and 7 significantly after prolonged exposure .
Anti-inflammatory Effects
Benzofuran derivatives have been documented to possess anti-inflammatory properties. For instance, compounds with similar scaffolds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The specific compound may also exhibit these effects, possibly through the suppression of NF-kB activity and COX enzymes .
Antioxidant Activity
The antioxidant potential of benzofuran derivatives is well-documented. Compounds with similar structures have been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
The mechanisms underlying the biological activities of this compound include:
- Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential .
- Cytokine Modulation : It likely modulates the expression of pro-inflammatory cytokines, contributing to its anti-inflammatory effects .
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory processes, such as COX and LOX .
Study on K562 Cells
A specific study evaluated the effects of benzofuran derivatives on K562 human leukemia cells. The results indicated that certain derivatives could induce apoptosis by increasing caspase activity significantly after 48 hours of exposure. This suggests that modifications in the benzofuran structure can enhance its anticancer efficacy .
Anti-inflammatory Activity Assessment
Another study highlighted the anti-inflammatory potential of benzofuran compounds through their ability to inhibit NO production and reduce cytokine levels in vitro. This supports the hypothesis that the compound could be beneficial in treating chronic inflammatory conditions .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of benzofuran derivatives, which include compounds structurally similar to (Z)-2-(3,4-dimethoxybenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4-methylbenzofuran-3(2H)-one. For instance, benzofuran derivatives have been shown to significantly reduce pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-1 and IL-8) by substantial percentages, indicating a robust anti-inflammatory mechanism . The compound's structural features may enhance its efficacy in modulating inflammatory pathways.
Anticancer Activity
Benzofuran derivatives have also been explored for their anticancer properties. Compounds with similar frameworks have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cancer cell proliferation through modulation of signaling pathways related to cell survival . The specific structure of this compound may contribute to its potential as a novel anticancer agent.
Synthesis and Derivative Studies
The synthesis of this compound can be achieved through various synthetic routes. One common method involves the condensation reaction of benzofuran derivatives with aldehydes under acidic or basic conditions, leading to the formation of substituted arylidene derivatives .
Case Studies
- Synthesis via Microwave Irradiation : A recent study demonstrated efficient synthesis using microwave irradiation techniques, which significantly reduced reaction times and improved yields compared to traditional methods .
- Biological Evaluation : In vitro studies have assessed the biological activity of synthesized benzofuran derivatives against inflammatory models and cancer cell lines. These studies often utilize assays measuring cell viability and cytokine levels to evaluate efficacy .
Comparative Data Table
| Property | (Z)-2-(3,4-Dimethoxybenzylidene)-6-hydroxy... | Related Benzofuran Derivatives |
|---|---|---|
| Anti-inflammatory Activity | High efficacy in reducing TNF and IL levels | Varies; some show significant inhibition |
| Anticancer Activity | Induces apoptosis in cancer cell lines | Many show cytotoxic effects |
| Synthesis Method | Condensation with aldehydes | Microwave-assisted synthesis |
| Yield | High yield reported in optimized conditions | Varies based on substitution pattern |
Chemical Reactions Analysis
Nucleophilic Substitution at the Piperazine Moiety
The piperazine ring undergoes nucleophilic substitution reactions due to its tertiary amine functionality. Key reactions include:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I) in DMF, 60–80°C | Quaternary ammonium derivatives | 65–75% | |
| Acylation | Acetyl chloride, pyridine, RT | Acetylated piperazine | 82% |
These reactions modify the physicochemical properties of the compound, enhancing solubility or enabling further functionalization.
Aldol Condensation at the Benzylidene Group
The exocyclic double bond (benzylidene group) participates in aldol-like condensation reactions under basic conditions:
Key Findings :
-
Reaction proceeds via enolate intermediate formation at the α-position to the ketone.
-
Electron-withdrawing substituents on the aldehyde increase reaction rate (e.g., 4-nitrobenzaldehyde achieves 78% yield vs. 55% for benzaldehyde) .
Hydroxyl Group Reactivity
The phenolic hydroxyl group at position 6 exhibits typical acid-base and protecting group chemistry:
| Reaction | Conditions | Outcome |
|---|---|---|
| Acetylation | Acetic anhydride, pyridine, 50°C | O-acetyl protected derivative |
| Deprotection | NaOH (1M), ethanol, RT | Regeneration of free hydroxyl group |
Protection of the hydroxyl group is critical during synthetic modifications to prevent undesired side reactions .
Michael Addition Reactions
The α,β-unsaturated ketone system (benzylidene-benzofuran) acts as a Michael acceptor:
Experimental Data :
-
Primary amines (e.g., methylamine) yield adducts with values of 2.3–4.7 μM .
-
Thiol nucleophiles (e.g., glutathione) react faster ( min) but require anaerobic conditions .
Reduction of the Benzylidene Double Bond
Catalytic hydrogenation selectively reduces the exocyclic double bond:
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, RT | Dihydrobenzofuran derivative | >95% |
| NaBH₄ | MeOH, 0°C | Partial reduction with side products | 60% |
The dihydro derivative exhibits altered biological activity due to loss of conjugation .
Oxidation Reactions
The methyl group at position 4 can undergo oxidation under strong conditions:
Key Observations :
-
Reaction requires acidic conditions (pH < 2) and elevated temperatures (80°C).
-
Over-oxidation to CO₂ is a competing pathway, limiting yields to 40–50% .
Complexation with Metal Ions
The hydroxyl and ketone groups facilitate coordination with transition metals:
| Metal Ion | Stability Constant (log K) | Application |
|---|---|---|
| Cu²⁺ | 8.9 | Potential antimicrobial activity |
| Fe³⁺ | 7.2 | Catalytic oxidation studies |
Chelation enhances solubility in polar solvents and modifies redox properties .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition at the benzylidene group:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of Z-configured benzylidene-benzofuran-3(2H)-ones with varying substituents. Key structural analogs and their differences are outlined below:
Table 1: Structural and Functional Comparison
Key Insights
Benzylidene Substituents: The 3,4-dimethoxy configuration in the target compound balances electron-donating effects and steric bulk, favoring interactions with hydrophobic receptor pockets. In contrast, the 2,3,4-trimethoxy analog () may exhibit higher lipophilicity but reduced solubility .
Position 7 Modifications :
- The 4-(2-hydroxyethyl)piperazinyl-methyl group in the target compound improves water solubility compared to simpler methyl or phenyl substitutions (e.g., ’s 4-phenyl-piperazine derivative). This moiety may also facilitate interactions with amine-binding enzymes or transporters .
Synthetic Considerations :
- Synthesis of such compounds typically involves cyclization of alkynyl precursors (e.g., ) or nucleophilic additions (). The hydroxyethyl-piperazine side chain likely requires selective protection-deprotection strategies to avoid side reactions .
Research Findings and Implications
- Anticancer Potential: Benzofuran-3(2H)-ones with methoxy and piperazine groups (e.g., ) have shown activity against cancer cell lines by inhibiting tubulin polymerization or topoisomerases .
- CNS Activity : Piperazine derivatives () are prevalent in antipsychotic and antihistamine drugs, suggesting the target compound may interact with serotonin or dopamine receptors .
Table 2: Physicochemical Properties
| Property | Target Compound | 2,3,4-Trimethoxy Analog | 2-Fluoro Analog |
|---|---|---|---|
| Molecular Weight | ~470.52 g/mol | ~470.52 g/mol | ~314.29 g/mol |
| LogP (Predicted) | ~2.1 | ~2.8 | ~1.9 |
| Hydrogen Bond Donors | 3 (2 hydroxyl, 1 piperazine) | 3 | 2 |
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and how can purity be optimized during synthesis?
Answer:
The compound is synthesized via multi-step organic reactions, typically involving:
Knoevenagel condensation to form the benzylidene moiety (Z-configuration confirmed by NMR or X-ray crystallography) .
Mannich reaction or nucleophilic substitution to introduce the piperazine-hydroxyethyl side chain at the 7-position, requiring anhydrous conditions and catalysts like triethylamine .
Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 columns, acidic mobile phase) .
Purity optimization: Monitor intermediates with LC-MS to detect side products (e.g., over-alkylation). Use recrystallization with methanol/water mixtures to remove polar impurities .
Basic: Which analytical techniques are critical for structural characterization and stereochemical confirmation?
Answer:
- NMR spectroscopy: ¹H/¹³C NMR to confirm regiochemistry of substituents (e.g., methoxy groups at 3,4-positions) and Z/E configuration via coupling constants in the benzylidene proton .
- X-ray crystallography: Resolves absolute stereochemistry and intramolecular hydrogen bonding (e.g., hydroxy group at 6-position) .
- High-resolution mass spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Answer:
Discrepancies may arise from:
- Batch variability: Impurities like residual solvents (e.g., DMF) or unreacted intermediates can modulate activity. Perform impurity profiling using LC-UV/ELSD and quantify via external calibration .
- Assay conditions: pH-dependent solubility (e.g., hydroxy groups) affects bioavailability. Standardize assays with buffered solutions (pH 4.6–7.4) and include vehicle controls .
- Metabolic instability: The piperazine-hydroxyethyl group may undergo oxidation. Use stabilized formulations (e.g., lyophilized powders) or evaluate metabolites via LC-QTOF .
Advanced: What strategies mitigate challenges in achieving high regioselectivity during functionalization of the benzofuran core?
Answer:
- Directed ortho-metalation: Use directing groups (e.g., methoxy at 3,4-positions) to control electrophilic substitution at the 6- or 7-positions .
- Protection/deprotection: Temporarily protect the 6-hydroxy group with tert-butyldimethylsilyl (TBS) ether to prevent unwanted side reactions during piperazine methylation .
- Computational modeling: DFT calculations (e.g., Fukui indices) predict reactive sites on the benzofuran ring, guiding reagent selection .
Advanced: How can experimental designs address limitations in stability studies under physiological conditions?
Answer:
- Accelerated degradation studies: Expose the compound to oxidative (H₂O₂), acidic (0.1 M HCl), and thermal (40–60°C) stress. Monitor degradation products via UPLC-PDA and propose degradation pathways .
- Real-time stability: Store samples in amber vials at –80°C to minimize photodegradation and hydrolysis. Use argon/vacuum sealing to prevent oxidation .
- Matrix effects: Simulate biological matrices (e.g., plasma, lysosomes) with additives like albumin or phospholipids to assess protein binding and aggregation .
Basic: What solvent systems are optimal for solubility and formulation in preclinical studies?
Answer:
- Aqueous solubility: Use co-solvents like PEG-400 (20–30% v/v) or cyclodextrin inclusion complexes to enhance solubility in PBS (pH 7.4) .
- In vivo compatibility: Avoid DMSO >10% due to toxicity. Test formulations in saline with 0.5% Tween-80 for short-term stability .
Advanced: What computational methods are employed to predict interactions with biological targets (e.g., kinases, GPCRs)?
Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets (e.g., kinase targets) with flexible side-chain sampling .
- Pharmacophore mapping: Align the benzylidene and piperazine moieties with known inhibitors (e.g., serotonin receptor antagonists) to identify key interaction motifs .
- MD simulations: Run 100-ns trajectories in explicit solvent to assess binding stability and conformational changes upon target engagement .
Basic: How should researchers validate the reproducibility of synthetic protocols across laboratories?
Answer:
- Detailed SOPs: Specify reaction scales, solvent grades (e.g., HPLC-grade acetonitrile), and equipment (e.g., oil bath vs. microwave heating) .
- Round-robin testing: Collaborate with 3+ labs to synthesize batches independently. Compare yields, purity (HPLC area%), and spectral data (NMR, IR) .
Advanced: What are the key considerations for designing SAR studies on analogs of this compound?
Answer:
- Core modifications: Replace the 4-methyl group with halogens (e.g., Cl, F) to assess steric/electronic effects on activity .
- Side-chain variations: Substitute the hydroxyethyl-piperazine with morpholine or thiomorpholine to explore hydrogen-bonding and lipophilicity trends .
- Bioisosteres: Swap the benzofuran ring with indole or quinoline scaffolds while retaining the Z-configuration .
Advanced: How can researchers address discrepancies in cytotoxicity profiles between in vitro and in vivo models?
Answer:
- Metabolic profiling: Compare hepatic microsomal stability (human vs. rodent) to identify species-specific detoxification pathways .
- Toxicogenomics: Use RNA-seq to map off-target effects (e.g., oxidative stress pathways) in primary hepatocytes .
- Formulation adjustments: Encapsulate the compound in liposomes to reduce systemic toxicity and enhance tumor targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
